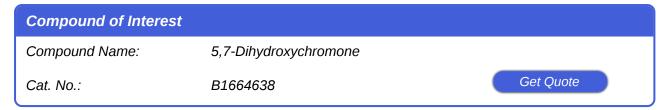


Spectroscopic Profile of 5,7-Dihydroxychromone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5,7-Dihydroxychromone**, a naturally occurring chromone with significant interest in medicinal chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5,7-Dihydroxychromone**.

¹H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
12.83	S	-	5-OH
7.85	d	6.1	H-2
6.34	d	2.2	H-8
6.23	d	2.2	H-6
6.16	d	6.1	H-3
-	br s	-	7-OH

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Atom
182.5	C-4
164.2	C-7
161.8	C-5
157.5	C-9
155.0	C-2
110.8	C-3
105.0	C-10
99.2	C-6
94.5	C-8

Solvent: DMSO-d6

IR (Infrared) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretching (phenolic)
1660	Strong	C=O stretching (γ-pyrone)
1620, 1580, 1480	Medium-Strong	C=C stretching (aromatic)
1300-1000	Medium	C-O stretching

Mass Spectrometry (MS) Data

The mass spectrum of **5,7-Dihydroxychromone** exhibits a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the chromone scaffold. Predicted m/z values for various adducts are provided below.[1]

Adduct	Predicted m/z
[M+H] ⁺	179.03389
[M+Na] ⁺	201.01583
[M-H] ⁻	177.01933
[M+NH ₄] ⁺	196.06043
[M+K] ⁺	216.98977
[M+H-H ₂ O] ⁺	161.02387
[M]+	178.02606

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of flavonoids and related phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Objective: To determine the chemical structure and connectivity of **5,7-Dihydroxychromone** by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 400 MHz or higher for proton NMR and 100 MHz or higher for carbon NMR.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **5,7-Dihydroxychromone**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., hydroxyl groups).
- Transfer the solution to a standard 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Baseline correct the spectrum to ensure a flat baseline.



- Reference the spectrum to the internal standard (TMS) or the residual solvent peak.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5,7-Dihydroxychromone** by analyzing the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

- Solid State (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry 5,7-Dihydroxychromone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- Place the sample in the spectrometer and acquire the sample spectrum.



• Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

- The spectrometer software automatically subtracts the background spectrum from the sample spectrum.
- The resulting transmittance or absorbance spectrum is then analyzed.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5,7- Dihydroxychromone** to confirm its identity and aid in structural elucidation.

Instrumentation: A mass spectrometer, often coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

Sample Preparation:

- Prepare a dilute solution of **5,7-Dihydroxychromone** in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument but is typically in the low μg/mL to ng/mL range.
- For LC-MS, the sample is injected into the liquid chromatograph for separation before entering the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.

Data Acquisition:

The sample is ionized in the ion source.



- The resulting ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
- A full scan mass spectrum is acquired to identify the molecular ion peak.
- Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

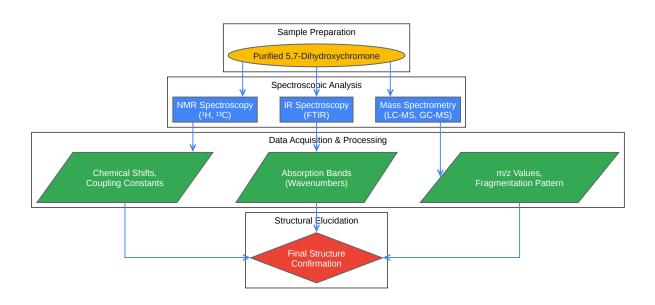
Data Processing:

- Analyze the mass spectrum to identify the peak corresponding to the molecular ion ([M]+, [M+H]+, or [M-H]-).
- Examine the isotopic pattern of the molecular ion to confirm the elemental composition.
- Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule by identifying characteristic neutral losses and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5,7-Dihydroxychromone**.





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Caption: General workflow for the spectroscopic analysis of **5,7-Dihydroxychromone**.

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References



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